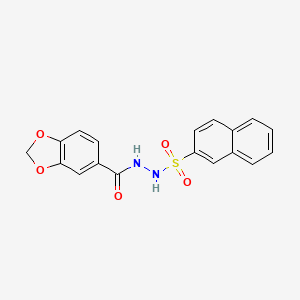
N'-(naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N'-(Naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene sulfonyl group and a benzodioxole moiety, which are known for their diverse biological activities. The molecular formula is C16H14N4O4S with a molecular weight of approximately 366.37 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The IC50 values for cell viability inhibition were reported to be in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
| HeLa (cervical cancer) | 3.8 | Caspase activation |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses and cancer cell survival.
- DNA Interaction : The compound may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A notable study investigated the effects of this compound on glioblastoma cells, revealing a significant reduction in cell proliferation and increased rates of apoptosis compared to control groups. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptotic markers.
Propriétés
IUPAC Name |
N'-naphthalen-2-ylsulfonyl-1,3-benzodioxole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-18(14-6-8-16-17(10-14)25-11-24-16)19-20-26(22,23)15-7-5-12-3-1-2-4-13(12)9-15/h1-10,20H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKOTXBGIPRJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














